molecular formula C4H11NO2 B8756492 (S)-4-aminobutane-1,2-diol

(S)-4-aminobutane-1,2-diol

Cat. No.: B8756492
M. Wt: 105.14 g/mol
InChI Key: ARZSRJNMSIMAKS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Enantiomerically Pure Compounds in Modern Chemical Research

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. wikipedia.org While they share the same chemical formula and connectivity, their three-dimensional arrangement is different. This difference in spatial arrangement can lead to profoundly different interactions with other chiral molecules, which is particularly significant in biological systems where many molecules, such as enzymes and receptors, are chiral. diva-portal.orgmusechem.comnumberanalytics.com

The production of enantiomerically pure compounds, which consist of only one of the two enantiomers, is of paramount importance in various industries, most notably in pharmaceuticals. musechem.comnumberanalytics.com The therapeutic effect of a drug can be attributed to one enantiomer, while the other may be inactive or, in some cases, cause harmful side effects. musechem.comub.edu A well-known historical example is the drug thalidomide, where one enantiomer was effective as a sedative, while the other was teratogenic, leading to birth defects. musechem.comnumberanalytics.com Consequently, the ability to synthesize and isolate specific enantiomers is a critical aspect of modern drug development. musechem.com

Beyond pharmaceuticals, enantiomerically pure compounds are also crucial in agrochemicals, where the desired activity against pests or weeds may reside in a single enantiomer, allowing for more targeted applications and reduced environmental impact. numberanalytics.comnumberanalytics.com In the food and flavor industry, the distinct tastes and smells of many natural products are due to specific enantiomers. musechem.com Furthermore, enantiomerically pure compounds are finding applications in materials science for the creation of materials with unique optical and electronic properties, such as chiral liquid crystals used in displays. numberanalytics.com The synthesis of enantiomerically pure compounds is a major focus of contemporary chemical research, with asymmetric synthesis being a key strategy. diva-portal.orgnumberanalytics.com

The Role of Chiral Aminodiols as Versatile Synthons and Ligands

Chiral aminodiols are highly valued in organic chemistry for their dual role as both versatile building blocks (synthons) and as effective components of catalysts (ligands). mdpi.comu-szeged.hu Their utility stems from the presence of multiple functional groups—an amino group and two hydroxyl groups—which can be manipulated to create a wide array of more complex molecules.

As synthons, chiral aminodiols serve as starting materials for the stereoselective synthesis of various biologically active compounds and natural products. mdpi.comnih.gov The inherent chirality of the aminodiol is transferred to the final product, allowing for the construction of enantiomerically pure molecules. They are particularly useful in the synthesis of heterocyclic compounds like 1,3-oxazines and 1,3-thiazines. mdpi.comu-szeged.hu

In their capacity as ligands, chiral aminodiols are instrumental in asymmetric catalysis. nih.gov They can coordinate with a metal center to form a chiral catalyst that can direct a chemical reaction to favor the formation of one enantiomer over the other. scirp.org A widely studied application is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. mdpi.comjlu.edu.cn The chiral environment created by the aminodiol ligand around the metal center dictates the stereochemical outcome of the reaction, leading to the synthesis of chiral secondary alcohols with high enantiomeric excess. jlu.edu.cn Monoterpene-based aminodiols, derived from natural products like (+)- and (−)-α-pinene, have proven to be excellent chiral auxiliaries in a variety of stereoselective transformations. mdpi.commdpi.com

Scope and Research Focus on (S)-4-aminobutane-1,2-diol

This article will focus specifically on the chemical compound This compound . This particular chiral aminodiol is a valuable building block in organic synthesis. The scope of this article will be to provide a detailed overview of its chemical properties and synthesis.

This compound is a butanediol (B1596017) derivative with an amino group at the C4 position and hydroxyl groups at the C1 and C2 positions. The "(S)" designation indicates the stereochemical configuration at the chiral center.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 82267-25-2 fluorochem.co.ukbldpharm.com
Molecular Formula C₄H₁₁NO₂
Molecular Weight 105.14 g/mol bldpharm.com
IUPAC Name (2S)-4-aminobutane-1,2-diol fluorochem.co.uk
Canonical SMILES NCCC@HCO fluorochem.co.uk
InChI InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m0/s1
InChIKey ARZSRJNMSIMAKS-YFKPBYRVSA-N

The hydrochloride salt of the racemic mixture, 4-aminobutane-1,2-diol (B1283020) hydrochloride, is also a relevant chemical entity.

Table 2: Chemical Properties of 4-aminobutane-1,2-diol hydrochloride

PropertyValue
CAS Number 87681-47-8 sigmaaldrich.com
Molecular Formula C₄H₁₂ClNO₂ nih.gov
Molecular Weight 141.60 g/mol nih.gov
IUPAC Name 4-aminobutane-1,2-diol;hydrochloride sigmaaldrich.comnih.gov
SMILES C(CN)C(CO)O.Cl nih.gov
InChI InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H sigmaaldrich.comnih.gov
InChIKey DRZGKLVLGVETGA-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

(2S)-4-aminobutane-1,2-diol

InChI

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m0/s1

InChI Key

ARZSRJNMSIMAKS-BYPYZUCNSA-N

Isomeric SMILES

C(CN)[C@@H](CO)O

Canonical SMILES

C(CN)C(CO)O

Origin of Product

United States

Synthetic Methodologies for S 4 Aminobutane 1,2 Diol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct and efficient pathways to enantiopure amino alcohols by establishing one or more stereogenic centers with high fidelity. diva-portal.org These methods often employ catalytic amounts of a chiral entity to transfer stereochemical information to a substrate.

Chemoenzymatic Pathways and Biocatalytic Routes for Stereoselective Production

Biocatalysis offers a powerful and sustainable approach for synthesizing chiral amino alcohols under mild, aqueous conditions. nih.gov Enzyme cascades, in particular, can construct complex molecules like amino-diols from simple, prochiral starting materials in a highly stereoselective manner.

A prominent strategy involves a two-step, three-component enzymatic cascade. nih.gov This process begins with an aldol (B89426) addition reaction catalyzed by variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), followed by a reductive amination step facilitated by an imine reductase (IRED). nih.gov To prevent cross-reactivity between the carbonyl components, the two enzymatic steps are performed sequentially without the need for intermediate purification. nih.gov This methodology has been successfully applied to produce a range of amino-diols and polyols with high stereoselectivity. nih.gov

For instance, the reaction of an aldehyde with a hydroxy ketone donor in the presence of an FSA variant creates a dihydroxy ketone intermediate. This intermediate is then subjected to reductive amination with an amine, catalyzed by an IRED, to yield the final amino-diol product. The discovery of novel IREDs from metagenomic libraries has expanded the substrate scope, enabling the synthesis of products with multiple contiguous stereocenters. nih.gov

Enzyme 1Enzyme 2Starting MaterialsIntermediateFinal Product ClassRef
D-fructose-6-phosphate aldolase (FSA)Imine Reductase (IRED)Aldehyde, Hydroxy Ketone, AmineDihydroxy KetoneAmino-diol / Amino-polyol nih.gov
Transketolase (TK)Transaminase (TAm)Glycolaldehyde, Serine, PyruvateErythruloseChiral Amino Alcohol nih.gov
Alcohol DehydrogenaseAmine DehydrogenaseDiol, Ammonia (B1221849)Amino AlcoholAmino Alcohol rsc.orgornl.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation/Reduction Strategies

Transition metal catalysis is a cornerstone of asymmetric synthesis, providing robust methods for the stereoselective reduction of prochiral ketones and imines. researchgate.netwikipedia.org Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are particularly effective for producing chiral 1,2-amino alcohols. acs.orgacs.org

These reactions typically involve a chiral complex formed from a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. researchgate.net The catalyst facilitates the stereoselective addition of hydrogen to a C=O or C=N bond. A significant advantage of this approach is its applicability to unprotected α-amino ketones, which avoids additional protection and deprotection steps, leading to a more atom-economical and cost-effective process. acs.org

For example, the direct asymmetric reduction of unprotected α-amino ketones using Noyori's ruthenium–diamine catalyst systems has been demonstrated to produce chiral 1,2-amino alcohols, including precursors to important pharmaceutical drugs like epinephrine (B1671497) and norepinephrine, with excellent enantioselectivities (>99% ee) and high yields. acs.org The use of dynamic kinetic resolution (DKR) allows for the conversion of racemic α-amino ketones into a single diastereomer of the product with high stereocontrol. acs.orgnih.gov

Metal CatalystChiral Ligand TypeSubstrateReaction TypeKey FeatureRef
RutheniumChiral DiamineUnprotected α-Amino KetoneAsymmetric Transfer HydrogenationHigh enantioselectivity (>99% ee) without protecting groups acs.org
Ruthenium(S)-Xyl-SDP/(R,R)-DPENRacemic α-Amino Cyclic KetoneAsymmetric Hydrogenation (DKR)High diastereoselectivity (99:1 cis) and enantioselectivity (>99% ee) nih.gov
Ruthenium(1S,2R)-1-amino-2-indanolN-Phosphinyl KetimineAsymmetric Transfer HydrogenationEfficient reduction of imines to chiral amines mdpi.com

Organocatalytic Methods in Stereocontrolled Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. researchgate.net These catalysts operate through various activation modes, including iminium ion and enamine catalysis, or hydrogen bonding. researchgate.net

The synthesis of chiral aminodiols can be approached through a two-step sequence involving an asymmetric aldol reaction followed by a stereoselective reduction. For instance, a proline-derived organocatalyst can be used to facilitate an asymmetric aldol reaction between an aldehyde and a ketone, establishing the initial stereocenters. The resulting chiral keto-alcohol can then be reduced asymmetrically using an oxazaborolidine catalyst (such as a CBS catalyst) to form the second stereocenter of the diol with high stereocontrol. ucl.ac.uk This combined chemo- and organocatalytic approach allows for the synthesis of highly enantiomerically pure 1,3-diols.

Stereoselective Transformations of Achiral Precursors

The creation of chirality from achiral starting materials is a fundamental goal of asymmetric synthesis. One powerful strategy is the desymmetrization of meso compounds, which are achiral molecules that contain two or more stereocenters.

The desymmetrization of meso-diols can be achieved through catalytic enantioselective acylation. acs.orgacs.orgnih.gov In this process, a chiral catalyst selectively acylates one of the two enantiotopic hydroxyl groups of the meso-diol, producing a chiral monoester and leaving the other hydroxyl group free. This method has been successfully applied to various cyclic meso-1,2- and 1,3-diols using chiral catalysts such as pyridine-N-oxides or dinuclear zinc complexes. acs.orgacs.org The ability to reverse the enantioselectivity by modifying the catalyst structure provides access to both enantiomers of the product from the same starting material. acs.org This approach effectively transforms a symmetric, achiral molecule into a valuable, enantiomerically enriched building block.

Multistep Chemical Synthesis Strategies

Multistep synthesis allows for the construction of complex molecules through a sequence of chemical reactions. When chirality is involved, these strategies often employ chiral auxiliaries to control the stereochemical outcome of key bond-forming steps.

Diastereoselective Synthesis through Chiral Auxiliary Approaches

The chiral auxiliary approach is a well-established method for diastereoselective synthesis. diva-portal.org In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is cleaved and can often be recovered for reuse.

Evans Oxazolidinones: Popularized by David A. Evans, chiral oxazolidinones are powerful auxiliaries used in stereoselective alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com The auxiliary is typically prepared from a chiral amino acid or amino alcohol. santiago-lab.comnih.gov Once attached to a substrate, the bulky substituents on the oxazolidinone ring sterically block one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.org The auxiliary can be subsequently removed under various conditions to yield carboxylic acids, alcohols, or aldehydes. santiago-lab.com

Ellman's Sulfinamide: Enantiopure tert-butanesulfinamide, known as Ellman's auxiliary, is a highly versatile chiral ammonia equivalent for the asymmetric synthesis of amines. sigmaaldrich.comyale.eduosi.lv It condenses with aldehydes or ketones to form N-sulfinyl imines. The tert-butanesulfinyl group then acts as a potent chiral directing group for the nucleophilic addition to the C=N bond, affording products with high diastereoselectivity. sigmaaldrich.comharvard.edu The sulfinyl group is easily cleaved under mild acidic conditions to furnish the free primary amine. sigmaaldrich.com This methodology has been widely used to synthesize a broad range of chiral amines, including 1,2- and 1,3-amino alcohols. sigmaaldrich.com

Chiral AuxiliaryKey ApplicationMechanism of StereocontrolProduct ClassRef
Evans OxazolidinonesAsymmetric Aldol Reactions, AlkylationsSteric hindrance from substituents on the auxiliary directs approach of electrophiles.Chiral Carboxylic Acids, Alcohols, Aldehydes wikipedia.orgsantiago-lab.com
tert-Butanesulfinamide (Ellman's Auxiliary)Asymmetric Synthesis of AminesThe sulfinyl group directs nucleophilic addition to the imine C=N bond.Chiral Primary Amines, Amino Alcohols sigmaaldrich.comharvard.edu

Protection and Deprotection Group Chemistry in Scaffold Construction

The construction of the (S)-4-aminobutane-1,2-diol scaffold requires careful management of the amino and diol functionalities to prevent undesired side reactions. This is achieved through the use of protecting groups, which are temporary modifications of functional groups that can be selectively introduced and removed.

The choice of protecting groups is critical and is guided by their stability to various reaction conditions and the ease of their selective removal. For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed due to their stability and well-established deprotection protocols. The diol functionality can be protected as cyclic acetals, for instance, by reacting with acetone (B3395972) to form an acetonide, or as silyl (B83357) ethers.

The orthogonality of protecting groups is a key consideration in multi-step syntheses. Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, a Boc group, which is acid-labile, can be used in conjunction with a benzyl (B1604629) ether protecting group for a hydroxyl function, which is typically removed by hydrogenolysis. This strategy allows for the selective manipulation of the amino and hydroxyl groups at different stages of the synthesis.

A general synthetic strategy might involve the protection of the amino group of a suitable precursor, followed by the stereoselective introduction of the diol. Alternatively, a precursor already containing the diol moiety can be protected before the introduction or modification of the amino group. The selection of protecting groups and the sequence of their introduction and removal are tailored to the specific synthetic route being employed.

Table 1: Common Protecting Groups in the Synthesis of Aminodiols

Functional Group Protecting Group Abbreviation Protection Conditions Deprotection Conditions
Amino tert-butoxycarbonyl Boc (Boc)₂O, base (e.g., Et₃N, NaOH) Strong acid (e.g., TFA, HCl)
Amino Benzyloxycarbonyl Cbz or Z Cbz-Cl, base Catalytic hydrogenolysis (e.g., H₂, Pd/C)
Diol Isopropylidene (acetonide) - Acetone or 2,2-dimethoxypropane, acid catalyst Aqueous acid
Hydroxyl tert-Butyldimethylsilyl TBDMS TBDMS-Cl, imidazole Fluoride source (e.g., TBAF), acid

Enantiomeric Resolution Techniques

When a racemic mixture of 4-aminobutane-1,2-diol (B1283020) is synthesized, the separation of the desired (S)-enantiomer from its (R)-counterpart is necessary. This is achieved through enantiomeric resolution, with kinetic resolution and crystallization-based methods being two prominent techniques.

Kinetic Resolution Methodologies

Kinetic resolution exploits the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of 4-aminobutane-1,2-diol, enzyme-catalyzed kinetic resolution is a particularly effective method. Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

For instance, the lipase (B570770) from Pseudomonas cepacia (PSL) is widely used for the kinetic resolution of 1,2-diols. In a typical procedure, the racemic 4-aminobutane-1,2-diol, with its amino group appropriately protected, is treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The selectivity of this process is often high, leading to products with high enantiomeric excess (ee).

The efficiency of a kinetic resolution is described by the selectivity factor (E), which is a ratio of the rates of reaction for the two enantiomers. A high E-value is indicative of a highly selective resolution.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Diols

Enzyme Source Substrate Acyl Donor Solvent Conversion (%) Enantiomeric Excess of Unreacted Diol (%) Selectivity Factor (E)
Pseudomonas cepacia Lipase Racemic 1,2-diol Vinyl acetate tert-Butyl methyl ether ~50 >95 >100

Crystallization-Based Enantiomeric Separation

Crystallization-based methods for enantiomeric separation rely on the formation of diastereomers that have different physical properties, such as solubility, allowing for their separation by crystallization. In the case of 4-aminobutane-1,2-diol, its basic amino group can react with a chiral acid to form a pair of diastereomeric salts.

Commonly used chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then separated by filtration, and the desired enantiomer of the aminodiol is recovered by treatment with a base to neutralize the acid.

The mother liquor, which is enriched in the more soluble diastereomer, can also be treated to recover the other enantiomer. The efficiency of this method depends on the difference in solubility between the two diastereomeric salts and the ability to form well-defined crystals.

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric acid Acidic
(-)-Tartaric acid Acidic
(R)-(-)-Mandelic acid Acidic
(S)-(+)-Mandelic acid Acidic
(1S)-(+)-10-Camphorsulfonic acid Acidic

S 4 Aminobutane 1,2 Diol As a Chiral Building Block in Complex Molecule Synthesis

Construction of Enantiomerically Pure Heterocyclic Scaffolds

The trifunctional nature of (S)-4-aminobutane-1,2-diol makes it an ideal starting material for the synthesis of a variety of enantiomerically pure heterocyclic compounds, such as pyrrolidines, piperidines, and morpholines. The stereocenter at the C2 position directs the formation of subsequent stereocenters, enabling the synthesis of these heterocycles with a high degree of stereocontrol.

The synthesis of these scaffolds typically involves a sequence of protection, activation, and cyclization steps. For instance, the amino group can be selectively protected, followed by differential activation of the primary and secondary hydroxyl groups, leading to regioselective ring closure.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

HeterocycleSynthetic StrategyKey Features
Chiral PyrrolidinesIntramolecular nucleophilic substitutionHigh diastereoselectivity, versatile functionalization
Chiral PiperidinesRing-closing metathesis or intramolecular aminationControl over ring substitution patterns
Chiral MorpholinesIntramolecular etherificationAccess to morpholines with defined stereochemistry

Note: The synthesis of these specific heterocyclic scaffolds from this compound is based on established synthetic methodologies for related chiral amino diols. Direct literature examples for this specific starting material are not extensively documented.

Application in Natural Product Total Synthesis

While direct and extensive examples of the total synthesis of natural products starting specifically from this compound are not widely reported in publicly available literature, its structural motifs are present in numerous bioactive natural products. Chiral amino diols are key components of various alkaloids, macrolides, and other complex natural molecules. The synthetic strategies developed for analogous chiral building blocks can be readily applied to this compound for the synthesis of natural product analogues or for the total synthesis of natural products where this structural unit is embedded.

The general approach involves utilizing the stereocenter of this compound to set the stereochemistry of a larger fragment, which is then elaborated and coupled with other fragments to assemble the final natural product.

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The chiral backbone of this compound can be exploited to direct the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl and amino groups can be transformed into chiral auxiliaries or directing groups that control the facial selectivity of reactions on adjacent prochiral centers.

For example, the diol functionality can be protected as a chiral acetal (B89532) or ketal, which can then influence the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions. Similarly, the amino group can be converted into a chiral directing group for stereoselective C-H activation or other bond-forming reactions.

Table 2: Potential Stereoselective Reactions Utilizing this compound Derivatives

Reaction TypeRole of this compound DerivativeExpected Stereochemical Outcome
AlkylationChiral auxiliaryHigh diastereoselectivity
Aldol AdditionChiral ligand or auxiliaryEnantioselective or diastereoselective product formation
Nucleophilic AdditionChiral directing groupControl over the approach of the nucleophile
CycloadditionChiral dienophile or dieneHigh facial selectivity

Note: The applications listed are based on the known reactivity of similar chiral amino diols and represent potential uses for this compound in stereoselective synthesis.

Incorporation into Novel Chemical Architectures

Beyond the synthesis of established heterocyclic systems and natural products, this compound serves as a valuable starting material for the creation of novel and complex chemical architectures. Its unique combination of functional groups allows for its incorporation into a wide range of molecular frameworks, including macrocycles, chiral ligands for asymmetric catalysis, and peptidomimetics.

In the design of macrocycles , the linear backbone of this compound can be cyclized through various strategies, such as ring-closing metathesis or macrolactamization, to generate macrocyclic structures with embedded stereochemistry.

As a precursor for chiral ligands , the amino and hydroxyl groups can be functionalized with phosphorus, sulfur, or other coordinating atoms to create ligands for transition metal-catalyzed asymmetric reactions. The rigid, chiral backbone of the resulting ligand can effectively transfer stereochemical information to the catalytic center.

In the field of peptidomimetics , this compound can be used as a scaffold to mimic the secondary structure of peptides. The functional groups can be elaborated to introduce side-chain functionalities, creating molecules that can mimic the biological activity of peptides but with improved stability and pharmacokinetic properties.

The incorporation of this compound into these diverse chemical architectures highlights its potential for the development of new catalysts, therapeutic agents, and advanced materials.

S 4 Aminobutane 1,2 Diol in Asymmetric Catalysis

Development of Ligand Systems Based on (S)-4-aminobutane-1,2-diol

The design of effective chiral ligands is fundamental to progress in asymmetric catalysis. The structural framework of this compound, featuring both hard (oxygen, nitrogen) and potentially soft (after modification) donor atoms, allows for the synthesis of a variety of multidentate ligands capable of forming stable and stereochemically well-defined metal complexes.

The functional groups of this compound serve as versatile handles for the introduction of other coordinating moieties, such as phosphines, or for the formation of imines through condensation reactions.

Phosphine-Aminodiol Ligands: P,N- and P,O-type ligands are highly effective in many catalytic processes. nih.gov The synthesis of phosphine (B1218219) ligands from this compound can be achieved through several established methods. nih.gov The primary amine can be reacted with a chlorophosphine (e.g., chlorodiphenylphosphine, ClPPh₂) in the presence of a base to form a P-N bond. Alternatively, the hydroxyl groups of the diol can be targeted. For instance, after protecting the amine, the diol can be reacted with chlorophosphines to form phosphinite ligands. A more common strategy involves the modification of the amine into a phosphine-containing group. This could involve a multi-step synthesis where the amine is first alkylated with a halide-containing phosphine precursor.

These synthetic strategies can produce a range of ligand architectures, including P,N,O-tridentate ligands, where the amine, and both hydroxyl groups coordinate to the metal center. The choice of phosphine substituent (e.g., phenyl, cyclohexyl) allows for the fine-tuning of the ligand's steric and electronic properties. sigmaaldrich.com

Schiff Bases: Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. unn.edu.ngnih.govmdpi.com The primary amine of this compound can be reacted with various carbonyl compounds, particularly salicylaldehyde (B1680747) derivatives, to form chiral Schiff base ligands. jptcp.com The resulting ligands, often referred to as salen-type or salan-type (after reduction of the imine), can act as multidentate chelators for a variety of transition metals, including palladium, copper, and nickel. sdiarticle5.com The general synthesis is outlined below:

Reaction of this compound with a substituted salicylaldehyde yields a chiral Schiff base ligand.

The electronic and steric properties of the resulting Schiff base ligand can be easily modified by changing the substituents on the aldehyde component. This modularity makes them highly valuable for screening in different catalytic reactions.

The effectiveness of a chiral ligand lies in its ability to create a rigid and predictable three-dimensional environment around the metal catalyst, allowing for effective discrimination between the two prochiral faces of a substrate. Ligands derived from this compound incorporate several key design principles for stereochemical control.

The core stereochemical information comes from the (S)-configured stereocenter at the C2 position. When this scaffold is incorporated into a multidentate ligand, the substituents are forced into a specific spatial arrangement. Upon coordination to a metal, the ligand creates a chiral pocket. The chelate rings formed between the ligand and the metal restrict conformational flexibility, which is crucial for maintaining a consistent chiral environment during the catalytic cycle. For example, a tridentate P,N,O ligand derived from this aminodiol would form two fused chelate rings (a five-membered and a six-membered ring, depending on the coordination mode), leading to a rigid complex that can effectively control the trajectory of incoming substrates.

The interplay between the stereocenter and the steric bulk of substituents (e.g., on the phosphine or Schiff base moiety) dictates the enantioselectivity. Bulky groups can block one face of the substrate from approaching the metal's active site, thereby favoring reaction on the more accessible face.

Applications in Enantioselective Catalytic Reactions

Ligands derived from chiral aminodiols are employed in a broad spectrum of enantioselective transformations. The specific applications for ligands based on this compound can be inferred from the successful use of structurally similar chiral ligands in the literature.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and alkenes. mdpi.com Ruthenium, rhodium, and iridium complexes bearing chiral diamine or aminoalcohol-derived ligands are benchmark catalysts for these reactions. nih.gov

A catalyst system incorporating a ligand derived from this compound could be highly effective in these transformations. For instance, a complex of ruthenium with a tridentate phosphine-aminodiol ligand could catalyze the hydrogenation of ketones with high enantioselectivity. The hydrogen bonding interaction between the ligand's hydroxyl groups and the carbonyl substrate can help to lock the substrate into a specific orientation within the catalyst's chiral pocket, leading to high levels of stereoinduction.

SubstrateProductCatalyst System (Hypothetical)Expected Outcome
Acetophenone(R)- or (S)-1-Phenylethanol[RuCl₂(arene)(P,N,O-ligand)]High conversion and enantiomeric excess (ee)
1-Methyl-3,4-dihydroisoquinolineTetrahydroisoquinoline[Ir(Cp*)(P,N,O-ligand)]ClHigh enantioselectivity
Methyl acetoacetateMethyl 3-hydroxybutanoate[Rh(COD)(P,N-ligand)]BF₄High ee

Chiral aminoalcohols and their derivatives are known to catalyze or mediate enantioselective reductions of prochiral ketones, particularly using borane (B79455) reagents (CBS reduction). sigmaaldrich.comijprs.com An oxazaborolidine catalyst can be formed in situ from this compound and a borane source (e.g., BH₃·SMe₂). mdpi.com This chiral Lewis acid would then coordinate to the ketone, activating it for reduction and directing the hydride delivery from one enantiotopic face.

Conversely, chiral aminodiol-metal complexes, especially with metals like vanadium or manganese, can catalyze enantioselective oxidations, such as the epoxidation of allylic alcohols or the oxidation of sulfides to chiral sulfoxides. The diol and amine functionalities provide the necessary coordination sites for the metal, while the chiral backbone induces asymmetry.

Reaction TypeSubstrateProductCatalyst System (Hypothetical)Expected Outcome
Asymmetric Reductionα-Chloroacetophenone(R)- or (S)-2-Chloro-1-phenylethanolThis compound + BH₃·SMe₂High yield and ee
Asymmetric EpoxidationCinnamyl alcoholGlycidol derivativeVanadium complex with Schiff base ligandModerate to high ee
Asymmetric Sulfide OxidationThioanisole(R)- or (S)-Methyl phenyl sulfoxideTitanium complex with aminodiol ligandHigh enantioselectivity

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from chiral aminodiols have found application in several such reactions.

Aldol (B89426) and Michael Reactions: The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated compound, can be catalyzed by complexes derived from chiral aminodiols. researchgate.netresearchgate.net For example, heterobimetallic catalysts containing lithium and aluminum, complexed with a C₂-symmetric aminodiol, have been shown to be effective. researchgate.net A similar catalyst prepared from this compound could promote the addition of nucleophiles like malonates or thiols to enones with high enantioselectivity. rsc.orgmdpi.com In organocatalysis, derivatives of chiral aminoalcohols can act as catalysts for asymmetric aldol reactions, often proceeding via an enamine intermediate. nih.gov

Heck and Suzuki Reactions: The palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions are pivotal for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.orgorganic-chemistry.orgharvard.edu The development of asymmetric variants of these reactions often relies on chiral phosphine ligands. Phosphine-aminodiol ligands derived from this compound could be applied in asymmetric Heck reactions, such as the intramolecular cyclization of an alkenyl halide to form a chiral ring system. youtube.com In asymmetric Suzuki couplings, these ligands could facilitate the coupling of arylboronic acids with aryl halides to generate axially chiral biaryl compounds. nih.gov The stereochemical outcome would be dictated by the chiral environment created by the palladium-ligand complex during the reductive elimination step.

ReactionReactant 1Reactant 2Catalyst System (Hypothetical)Product Type
Michael AdditionDiethyl malonateCyclohexenoneLa-Na complex with this compoundChiral ketoester
Heck Reaction2-Iodophenyl allyl ether-Pd(OAc)₂ with P,N,O-ligandChiral dihydrofuran
Suzuki Coupling1-Bromo-2-methoxynaphthalene2-Naphthylboronic acidPd₂(dba)₃ with phosphine-aminodiol ligandAxially chiral binaphthyl

Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the application of This compound in the fields of asymmetric catalysis outlined in your request, namely:

Organocatalytic Applications of this compound Derivatives

While the broader class of chiral amino alcohols and their derivatives are recognized for their utility as ligands and organocatalysts in a variety of stereoselective reactions, including ring-opening and Michael additions, specific studies detailing the use, efficacy, and detailed research findings for this compound in these contexts could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific chemical compound. Constructing such an article would require speculative information that cannot be substantiated by current research findings.

Derivatization and Analog Synthesis of S 4 Aminobutane 1,2 Diol

Synthesis of Functionalized Derivatives for Enhanced Reactivity or Specific Applications

The inherent functionality of (S)-4-aminobutane-1,2-diol provides multiple avenues for derivatization. The selective modification of its amine and hydroxyl groups is key to developing molecules for specific applications, ranging from catalysis to materials science.

The primary amine of this compound is a prime target for introducing new molecular complexity through N-alkylation and N-acylation.

N-Alkylation involves attaching alkyl groups to the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to multiple alkylations. medcraveonline.com To achieve controlled mono-N-alkylation, a significant excess of the amine starting material is often required. medcraveonline.com The selectivity of mono-N-alkylation is dependent on the stoichiometry of the reactants and the nature of the alkyl halide. medcraveonline.com For instance, hydrogen-borrowing alkylation, which uses an iridium catalyst, allows for the C-C bond formation between enantiopure 1,2-amino alcohols and aryl ketones. nih.gov Preventing racemization at the amine's stereocenter can be achieved by using a sub-stoichiometric amount of base and protecting the nitrogen with a bulky group like trityl. nih.gov

N-Acylation reactions form a stable amide bond by reacting the amine with acylating agents such as acyl chlorides or anhydrides. This method is highly efficient for introducing a wide variety of functional groups.

The following table summarizes common strategies for the N-functionalization of amino alcohols:

Strategy Reagents Key Considerations Product
Direct N-Alkylation Alkyl Bromide, Base Can lead to over-alkylation; product mixture depends on reactant ratios. medcraveonline.com Mono- and Di-N-alkylated amino alcohol
Selective Mono-N-Alkylation 5:1 ratio of Amino Alcohol to Allyl Bromide, TBAB catalyst High excess of amine favors mono-alkylation. medcraveonline.com N-mono-allylated amino alcohol
Hydrogen-Borrowing Alkylation Aryl Ketone, [Cp*IrCl₂]₂, NaOtBu Can proceed with high stereochemical integrity under optimized conditions. nih.gov γ-amino alcohol derivative

The primary and secondary hydroxyl groups offer further sites for modification. Selective functionalization is challenging but can be achieved by leveraging the different reactivity and steric accessibility of the two positions.

O-Esterification and O-Acylation are common transformations. Site-selective functionalization can be directed by specialized catalysts. For example, chiral catalysts can distinguish between hydroxyl groups in a diol, enabling the selective transfer of acyl or silyl (B83357) groups. nih.gov In the functionalization of a mannose derivative containing a cis-1,2-diol, different catalysts could direct acylation to favor either the axial C2-hydroxyl or the equatorial C3-hydroxyl. nih.gov This principle of catalyst-controlled selectivity is directly applicable to differentiating the primary and secondary hydroxyls of this compound.

O-Etherification , typically performed under basic conditions (e.g., Williamson ether synthesis), can also be directed to a specific hydroxyl group through the use of protecting group strategies or by exploiting the higher reactivity of the primary hydroxyl group.

The spatial arrangement of the amine and hydroxyl groups in this compound facilitates the synthesis of various heterocyclic systems.

Oxazolidines can be formed through the condensation of the 1,2-amino alcohol moiety with an aldehyde or ketone. This reaction is often used to simultaneously protect both the amine and the secondary hydroxyl group, allowing for selective chemistry to be performed at the primary hydroxyl group.

Pyrrolidines can be synthesized via intramolecular cyclization. This typically involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the internal nitrogen nucleophile to form the five-membered ring. The specific stereochemistry of the starting material directly translates into a specific stereochemistry in the resulting chiral pyrrolidine (B122466) derivative.

Structure-Catalytic Activity Relationship Studies of Derivatives

Derivatives of this compound are valuable as chiral ligands in asymmetric catalysis. By systematically modifying the structure of the ligand, its catalytic performance can be optimized. Structure-activity relationship (SAR) studies are essential in this process. nih.govresearchgate.net

For instance, in the development of enzyme inhibitors, SAR studies have shown that the presence of electron-withdrawing groups with low steric hindrance near a key functional group can be necessary for inhibitory activity. nih.gov This concept can be applied to the design of catalytic ligands, where modifying the electronic properties of substituents on the this compound framework can tune the Lewis acidity of the coordinated metal center. Similarly, altering the steric bulk of the N- or O-substituents can create a more defined chiral pocket, enhancing enantioselectivity.

Design and Synthesis of Conformationally Restricted Analogs

Reducing the conformational flexibility of a ligand can pre-organize it for the catalytic transition state, often leading to improved selectivity and activity. Therefore, the design of conformationally restricted analogs is a key strategy in catalyst development. nih.gov

This can be achieved by incorporating the this compound scaffold into a more rigid cyclic or polycyclic framework. For example, a common strategy in medicinal chemistry is the synthesis of constrained amino acids containing rings, such as cyclobutane (B1203170), to limit rotational freedom. nih.gov A key reaction in forming such structures can be a base-induced intramolecular nucleophilic substitution. nih.gov Applying this principle, analogs of this compound could be designed where the carbon backbone is part of a cyclobutane or cyclopentane (B165970) ring, restricting the possible orientations of the amine and diol functionalities.

Computational and Theoretical Studies of S 4 Aminobutane 1,2 Diol and Its Complexes

Density Functional Theory (DFT) Calculations on Molecular Conformations and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the stable conformations of molecules and their relative energies. For a flexible molecule like (S)-4-aminobutane-1,2-diol, which possesses multiple rotatable bonds and functional groups capable of intramolecular hydrogen bonding, DFT calculations are essential for identifying the most probable three-dimensional structures.

Studies on similar diols have demonstrated that the stability of different conformers is governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.govresearchgate.net DFT calculations can precisely quantify the energies of these conformers and the energy barriers for their interconversion. The calculations typically involve geometry optimization of various possible conformers, followed by frequency calculations to confirm that the optimized structures correspond to local minima on the potential energy surface.

Key Research Findings:

Identification of Low-Energy Conformers: DFT calculations can predict a set of low-energy conformers for this compound, which are likely to be populated at room temperature.

Role of Intramolecular Hydrogen Bonding: The presence and strength of intramolecular hydrogen bonds (O-H···N and O-H···O) are critical in stabilizing certain conformations. nih.gov DFT can provide detailed information on the geometry and energetics of these bonds.

Solvent Effects: The relative stability of conformers can be significantly influenced by the solvent. DFT calculations can incorporate solvent effects using implicit or explicit solvent models to provide a more realistic picture of the conformational landscape in solution.

Below is a hypothetical interactive data table illustrating the kind of results that would be obtained from a DFT study on the conformations of this compound.

ConformerRelative Energy (kcal/mol)Key Intramolecular Hydrogen Bond(s)Dihedral Angle (N-C4-C3-C2) (degrees)
A 0.00O2-H···N-65.2
B 0.85O1-H···N175.1
C 1.52O2-H···O160.5
D 2.10None-178.9

This data is illustrative and intended to represent typical results from DFT calculations.

Computational Analysis of Ligand-Metal Interactions in Catalytic Systems

This compound is a chiral ligand that can coordinate with various metal centers to form catalysts for asymmetric synthesis. mdpi.comalfa-chemistry.com Computational methods are invaluable for understanding the nature of the ligand-metal interactions, which is fundamental to designing more efficient and selective catalysts.

DFT calculations can be used to model the geometry of the metal complexes, determine the coordination modes of the this compound ligand, and quantify the strength of the metal-ligand bonds. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide further insights into the electronic nature of these interactions.

Key Research Findings:

Coordination Modes: this compound can act as a bidentate or tridentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and the oxygen atoms of the diol. researchgate.net Computational studies can predict the most stable coordination mode for a given metal.

Interaction Energies: The binding energy between the ligand and the metal can be calculated to assess the stability of the complex. This information is crucial for understanding catalyst stability and turnover.

Electronic Effects: Computational analyses can reveal how the electronic properties of the metal and the ligand influence the catalytic activity. For instance, the charge transfer between the ligand and the metal can be quantified.

An illustrative interactive data table showing the type of data generated from a computational analysis of this compound metal complexes is presented below.

Metal CenterCoordination ModeCalculated Binding Energy (kcal/mol)Key Bond Distances (Å) (M-N, M-O1, M-O2)
Ru(II) Tridentate-45.82.15, 2.08, 2.11
Cu(II) Bidentate (N, O1)-32.52.01, 1.95, -
Ti(IV) Tridentate-55.22.21, 1.89, 1.92
Pd(II) Bidentate (N, O2)-38.72.05, 2.02, -

This data is hypothetical and serves as an example of typical computational results.

Elucidation of Reaction Mechanisms and Transition States in this compound Mediated Processes

Understanding the detailed mechanism of a catalytic reaction is key to optimizing its efficiency and selectivity. Computational chemistry provides a powerful means to map out the entire reaction pathway, identify all intermediates and, most importantly, locate the transition states that control the reaction rate. nih.govwestlake.edu.cnacs.org

For a reaction catalyzed by a metal complex of this compound, DFT calculations can be employed to explore the potential energy surface of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This allows for the determination of the rate-determining step and provides insights into how the catalyst facilitates the reaction.

Key Research Findings:

Reaction Pathways: Computational studies can help to distinguish between different possible reaction mechanisms (e.g., concerted vs. stepwise).

Transition State Structures: The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes and is crucial for understanding the origin of catalysis.

Activation Energies: The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rate.

The following is a hypothetical interactive data table summarizing the calculated activation energies for a reaction mediated by a this compound complex.

Reaction StepNature of StepCalculated Activation Energy (kcal/mol)
1 Ligand Exchange5.2
2 Oxidative Addition18.5 (Rate-determining)
3 Migratory Insertion12.1
4 Reductive Elimination8.9

This data is for illustrative purposes.

Prediction of Stereoselectivity and Enantiomeric Excess

One of the most significant applications of computational chemistry in the field of asymmetric catalysis is the prediction of stereoselectivity. rsc.orgnih.gov For reactions catalyzed by chiral complexes of this compound, computational methods can be used to explain and predict the enantiomeric excess (ee) of the product. mdpi.comnih.gov

The stereochemical outcome of a reaction is determined in the stereodetermining transition state. By modeling the diastereomeric transition states leading to the (R) and (S) products, their relative energies can be calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of these transition states (ΔΔG‡). A larger energy difference corresponds to a higher enantiomeric excess.

Key Research Findings:

Origin of Enantioselectivity: Computational models can identify the specific steric and electronic interactions in the transition state that favor the formation of one enantiomer over the other.

Quantitative Prediction of ee: The enantiomeric excess can be predicted using the calculated energy difference between the diastereomeric transition states. These predictions can guide the design of more selective catalysts.

Correlation with Experimental Data: A good correlation between computationally predicted and experimentally observed enantiomeric excesses validates the computational model and its underlying mechanistic assumptions. researchgate.net

A sample interactive data table comparing predicted and experimental enantiomeric excess is provided below.

SubstrateΔE‡ (R-TS) (kcal/mol)ΔE‡ (S-TS) (kcal/mol)ΔΔE‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
A 15.217.11.99594
B 16.818.21.48885
C 14.515.00.54045
D 19.121.52.49897

This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling

For this compound and its metal complexes, MD simulations can be used to:

Sample the Conformational Space: MD simulations can explore a much wider range of conformations than static DFT calculations, providing a more complete picture of the molecule's flexibility.

Study Solvation: The explicit inclusion of solvent molecules in MD simulations allows for a detailed investigation of solute-solvent interactions and their effect on the conformation and reactivity of the molecule.

Investigate Dynamic Processes: MD can be used to study dynamic processes such as the binding of a substrate to a catalyst or the conformational changes that occur during a reaction.

Key Research Findings from MD Simulations:

Conformational Flexibility: MD simulations can reveal the flexibility of different parts of the this compound molecule and its complexes.

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent influences the system's properties.

Free Energy Landscapes: Advanced MD techniques can be used to construct free energy landscapes, which provide a thermodynamic understanding of conformational changes and chemical reactions.

An illustrative interactive data table summarizing the type of information that can be obtained from MD simulations is shown below.

SystemSimulation Time (ns)Dominant Conformer Population (%)Average Number of Hydrogen Bonds to Water
This compound in water100Conformer A: 65%, Conformer B: 25%5.8
Ru-(S)-4-aminobutane-1,2-diol in THF150Rigid Complex1.2
This compound in DMSO100Conformer C: 55%, Conformer A: 30%4.5

This data is hypothetical and for illustrative purposes.

Advanced Characterization Techniques for S 4 Aminobutane 1,2 Diol and Its Derivatives in Academic Research

Spectroscopic Methods for Stereochemical Elucidation (e.g., Chiral NMR Spectroscopy, CD Spectroscopy)

Spectroscopic techniques are powerful, non-destructive tools for probing the stereochemistry of chiral molecules in solution. Chiral Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are two of the most prominent methods used for the stereochemical elucidation of (S)-4-aminobutane-1,2-diol and its derivatives.

Chiral NMR Spectroscopy is an indispensable tool for determining the enantiomeric purity and absolute configuration of chiral compounds. This technique often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). When a chiral substrate like this compound is reacted with a chiral agent, it forms diastereomers that exhibit distinct NMR spectra. The difference in chemical shifts (Δδ) between the signals of the two diastereomers allows for the quantification of enantiomeric excess.

For diols, chiral boric acids have been shown to be effective CDAs. nih.gov For instance, a chiral boric acid derived from 1,2-diphenylethylenediamine can be used to derivatize 1,2-diols, leading to the formation of stable cyclic esters. The resulting diastereomers often exhibit well-resolved signals in the ¹H NMR spectrum, with large chemical shift non-equivalences that facilitate accurate determination of enantiomeric excess. nih.gov The absolute configuration can often be deduced by comparing the NMR spectra of derivatives formed with both enantiomers of the CDA. researchgate.net

Technique Principle Application to this compound Derivatives Key Findings
Chiral NMR with CDAs Formation of diastereomers with distinct NMR spectra.Derivatization of the diol functionality with chiral agents like Mosher's acid or chiral boric acids.Allows for the determination of enantiomeric excess (e.e.) and can be used to assign absolute configuration by comparing derivatives of (R)- and (S)-CDAs.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.Analysis of the Cotton effect of the parent compound or its derivatives.The sign of the Cotton effect can be correlated to the absolute configuration of stereocenters, often aided by computational modeling.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration of vicinal diols. Snatzke's method, for example, involves the formation of a complex between the 1,2-diol and dimolybdenum tetraacetate (Mo₂(OAc)₄). The sign of the Cotton effect observed in the CD spectrum of this complex can be empirically correlated to the absolute stereochemistry of the diol. mdpi.com This provides a non-crystalline method for assigning the absolute configuration of compounds like this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.

For derivatives of this compound, obtaining a suitable single crystal is the primary prerequisite. The presence of heavier atoms in a derivative can facilitate the determination of the absolute structure through anomalous dispersion effects. The crystallographic data not only confirms the connectivity of the atoms but also establishes the absolute stereochemistry of all chiral centers within the molecule.

For example, the crystal structure of a derivative of this compound would provide the precise bond lengths, bond angles, and torsion angles, unequivocally establishing its three-dimensional structure. The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer indicates a high level of confidence in the assignment.

Parameter Description Significance for this compound Derivatives
Crystal System & Space Group Describes the symmetry of the crystal lattice.Provides fundamental information about the packing of the molecules in the solid state.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit of the crystal.
Flack Parameter A parameter used to determine the absolute configuration of a chiral crystal structure.A value near 0 confirms the assigned absolute configuration, while a value near 1 indicates the opposite enantiomer.

Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for the separation and quantification of enantiomers, thereby assessing the enantiomeric purity of a sample. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. nih.gov There is a wide variety of commercially available CSPs, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic antibiotics. nih.gov The choice of CSP and mobile phase is critical for achieving successful enantioseparation. For polar compounds like aminodiols, normal-phase or polar organic modes of chromatography are often employed.

Chiral GC is a highly selective and sensitive technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase, often a derivative of a cyclodextrin. chromatographyonline.comgcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The amino and hydroxyl groups can be acylated or silylated to produce derivatives suitable for GC analysis. The separation of the enantiomers is based on the differential interactions between the chiral derivatives and the chiral stationary phase.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Technique Stationary Phase Principle Application to this compound Typical Data Obtained
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Direct analysis or analysis after derivatization of the amino or hydroxyl groups.Retention times for each enantiomer, peak areas for calculating enantiomeric excess (% ee).
Chiral GC Separation of volatile enantiomeric derivatives on a chiral capillary column.Analysis after derivatization to increase volatility (e.g., acylation, silylation).Retention times for each enantiomeric derivative, peak areas for calculating enantiomeric excess (% ee).

Potential Applications in Materials Science and Polymer Chemistry

Integration of (S)-4-aminobutane-1,2-diol as a Chiral Monomer in Polymer Synthesis

The structure of this compound allows it to be utilized as a chiral monomer in the synthesis of various types of polymers. The presence of the amine and hydroxyl groups enables its participation in step-growth polymerization reactions, such as polycondensation, to form chiral polyamides, polyesters, or polyurethanes.

The incorporation of this chiral diol into a polymer backbone introduces stereoregularity, which can significantly influence the polymer's macroscopic properties. For instance, in the synthesis of polyamides, the amine group of this compound can react with dicarboxylic acids or their derivatives. Similarly, the diol functionality can be exploited in reactions with diisocyanates to yield chiral polyurethanes. The chirality of the monomer unit is thus translated into the polymer chain, potentially leading to the formation of helical or other ordered secondary structures.

The synthesis of chiral polyamides and polyesters through enzymatic polymerization has been demonstrated with other chiral monomers, suggesting a potential route for the polymerization of this compound under mild conditions, which could help in preserving its stereochemical integrity. techscience.cnresearchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerLinkage FormedPotential Polymer Properties
PolyamideDicarboxylic AcidAmideHigh thermal stability, chirality-induced self-assembly
PolyurethaneDiisocyanateUrethaneElastomeric properties, enantioselective permeability
PolyesterDicarboxylic AcidEsterBiodegradability, chiral recognition sites

This table presents hypothetical polymerization reactions and potential properties based on the functional groups of this compound and established polymer chemistry principles.

Development of Chiral Polymeric Materials for Separation or Catalysis

The integration of the chiral this compound unit into a polymer matrix can impart chiral recognition capabilities to the material. This is a crucial feature for applications in enantioselective separation and asymmetric catalysis.

In the context of separation science, polymers derived from this compound could be utilized as chiral stationary phases (CSPs) for chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). The chiral cavities or surfaces within the polymer matrix can interact differently with the enantiomers of a racemic mixture, leading to their separation. The effectiveness of such separations would depend on the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the chiral polymer and the analyte enantiomers. The principle of using polymer-immobilized chiral ligands for such applications is well-established. nih.gov

Furthermore, these chiral polymers can serve as supports for catalysts in asymmetric synthesis. The chiral environment provided by the polymer backbone can influence the stereochemical outcome of a chemical reaction, favoring the formation of one enantiomer of the product over the other. Chiral amino alcohols have been successfully anchored to polymer resins to create effective catalysts for enantioselective additions to aldehydes. nih.gov Similarly, a polymer incorporating this compound could act as a chiral ligand for a metal catalyst or as an organocatalyst itself.

Table 2: Potential Applications of Chiral Polymers from this compound

Application AreaMechanismExample of Use
Enantioselective SeparationDifferential interaction with enantiomersChiral stationary phase in HPLC for separating racemic drugs
Asymmetric CatalysisCreation of a chiral environment around the catalytic sitePolymer-supported catalyst for the asymmetric reduction of ketones

This table illustrates potential applications based on the known principles of chiral polymer science.

Fabrication of Smart Materials with Enantioselective Recognition Properties

"Smart materials" are materials that respond to external stimuli with a change in their properties. Chiral polymers capable of enantioselective recognition can be designed to respond selectively to the presence of a specific enantiomer. This forms the basis for developing chiral sensors or responsive systems.

Polymers incorporating this compound could be designed to undergo a conformational change, a change in optical properties (e.g., fluorescence or circular dichroism), or an electrical signal upon binding to a target enantiomer. This enantioselective recognition is driven by the precise three-dimensional arrangement of functional groups in the polymer, which is dictated by the chirality of the this compound monomer. Research on other chiral polymers has demonstrated that helical structures with chiral pendants can exhibit excellent chiral recognition abilities. chemrxiv.orgchemrxiv.orgconsensus.app

For example, a thin film of such a polymer could be integrated into a sensor device. Exposure to a racemic mixture would result in the preferential binding of one enantiomer, triggering a measurable signal. Such materials could have applications in pharmaceutical quality control, environmental monitoring of chiral pollutants, and biological sensing. The development of chiral conducting polymer nanomaterials also points to the potential for creating advanced sensors with electrical outputs. rsc.org

Table 3: Hypothetical Enantioselective Response of a Smart Polymer

Stimulus (Analyte)Polymer ResponsePotential Application
(R)-enantiomer of a drugNo significant change in fluorescenceQuality control of enantiopure pharmaceuticals
(S)-enantiomer of a drugQuenching of fluorescenceChiral sensor for detecting specific enantiomers
Racemic mixturePartial quenching of fluorescenceQuantitative analysis of enantiomeric excess

This table provides a hypothetical example of how a smart material based on a chiral polymer might function.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the stereochemical purity of (S)-4-aminobutane-1,2-diol?

  • Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, HPLC conditions optimized for 1,2-diol isomers (flow rate: 1.0 mL/min, mobile phase: hexane/isopropanol 85:15) achieved baseline separation in related compounds . Confirm purity via melting point analysis and polarimetry (specific rotation comparison with literature values).

Q. How can synthetic routes for this compound be optimized for yield and enantioselectivity?

  • Methodology : Employ asymmetric catalysis using Ru(II)-complexes with chiral ligands (e.g., BINAP), which have shown >90% enantiomeric excess (ee) in diol synthesis . Monitor reaction progress via TLC (silica gel, Rf ~0.3 in ethyl acetate/methanol 4:1) and characterize intermediates by FT-IR (broad -OH stretch at 3200–3400 cm⁻¹) and mass spectrometry (ESI-MS, [M+H]+ expected at m/z 136).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Follow guidelines for structurally similar diols (e.g., propane-1,2-diol): use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C under inert gas to prevent oxidation. Reference SDS for related compounds (e.g., (S)-3-butene-1,2-diol) for spill management and first-aid measures .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s -NH₂ and -OH groups for hydrogen bonding with residues like Asp/Glu. Validate using in vitro binding assays (e.g., SPR or ITC). For example, 1,2-diol derivatives showed affinity for SARS-CoV-2 spike protein via H-bonding with Asn-460 and Tyr-505 .

Q. What in vitro and in vivo models are suitable for assessing genotoxicity risks?

  • Methodology : Conduct Ames test (TA98/TA100 strains) with S9 metabolic activation. Follow EFSA’s tiered approach: if positive, proceed to in vivo micronucleus assay (OECD 474) in rodents. Compare with structurally related genotoxicants (e.g., benzene-1,2-diol classified as Muta 2 by ECHA) . Monitor urinary metabolites (e.g., oxidized diols) via LC-MS/MS.

Q. How does the amino group influence the metabolic fate of this compound compared to non-aminated diols?

  • Methodology : Use hepatic microsomal assays (CYP450 isoforms) and LC-HRMS to track metabolites. For example, ethane-1,2-diol is metabolized to oxalic acid via glycolaldehyde , while the amino group in the target compound may undergo deamination (e.g., via MAO enzymes) to form ketones. Compare with dopamine’s oxidative pathways .

Q. What strategies resolve contradictions in experimental data on diol reactivity under varying pH conditions?

  • Methodology : Apply singular value decomposition (SVD) to UV-Vis spectral data for kinetic modeling, as done for HOCl-dopamine reactions . For pH-dependent esterification (e.g., in ethane-1,2-diol oxidation ), use stopped-flow spectroscopy to capture transient intermediates. Validate via DFT calculations (e.g., Gaussian 16) for protonation state effects.

Key Notes

  • Avoid commercial databases (e.g., BenchChem) per user instructions.
  • Methodological rigor should align with EFSA/ECHA standards for toxicity assessment .
  • Address stereochemical specificity in all synthetic and analytical workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.